![molecular formula C19H19N3O2 B2575459 N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207034-22-7](/img/structure/B2575459.png)
N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide, also known as PBA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBA is a pyrazole-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized and characterized various derivatives of pyrazole-acetamide, exploring their potential in coordination chemistry and antioxidant activity. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activities, highlighting the versatility of these compounds in synthesizing biologically active molecules (Chkirate et al., 2019). Additionally, novel synthesis pathways have led to the creation of 2-pyrone derivatives, expanding the chemical repertoire for further pharmaceutical exploration (Sebhaoui et al., 2020).
Molecular Interactions and Antitumor Activity
Several studies have focused on the antitumor activities of N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide derivatives. For example, compounds bearing different heterocyclic rings have been evaluated for their potential antitumor activities against a variety of human tumor cell lines, demonstrating the compound's capacity as a pharmacophore for anticancer drug development (Yurttaş et al., 2015). Additionally, acetamide derivatives have been synthesized and assessed for their corrosion inhibition properties, showcasing the compound's utility in industrial applications beyond its biological significance (Yıldırım & Cetin, 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
The exploration of benzothiazolinone acetamide analogs through spectroscopic and quantum mechanical studies has provided insights into ligand-protein interactions and potential applications in dye-sensitized solar cells (DSSCs). These studies suggest the compound's role in developing efficient photovoltaic systems, further expanding its applicability in energy-related research (Mary et al., 2020).
properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(14-22-12-4-11-21-22)20-13-16-7-9-18(10-8-16)24-15-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPGRLGYOXVVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.